molecular formula C13H13FN2O B1627197 N-(1-cyanocyclopentyl)-3-fluorobenzamide CAS No. 912770-81-1

N-(1-cyanocyclopentyl)-3-fluorobenzamide

Cat. No. B1627197
CAS RN: 912770-81-1
M. Wt: 232.25 g/mol
InChI Key: MNYGBLDPTZZRAG-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “N-(1-cyanocyclopentyl)-3-fluorobenzamide” are not explicitly mentioned in the search results . The compound’s reactivity would be determined by its molecular structure and the conditions under which it is used.


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(1-cyanocyclopentyl)-3-fluorobenzamide” would be determined by its molecular structure. The search results do not provide specific details about these properties .

Scientific Research Applications

Fluorescence Applications in Biochemical Studies

Research on fluorescent indicators synthesized for studying the physiological role of cytosolic free Ca2+ suggests potential applications of N-(1-cyanocyclopentyl)-3-fluorobenzamide in designing novel fluorescent probes for biomedical research. The development of highly fluorescent indicators with enhanced quantum efficiency and photochemical stability indicates the importance of structural modification in improving fluorescence properties for cellular and molecular imaging (G. Grynkiewicz, M. Poenie, R. Tsien, 1985).

Medicinal Chemistry and Antimicrobial Applications

The medicinal applications of silver-NHC complexes and imidazolium salts, particularly as antibacterial agents and chemotherapeutics, highlight a broad area where N-(1-cyanocyclopentyl)-3-fluorobenzamide could potentially be applied. The structural diversity and chemical properties of N-heterocyclic carbenes (NHCs) underline their utility in developing potent antibacterial and antitumor agents, suggesting a framework for exploring the bioactive potential of related compounds (Nicholas A Johnson, Marie R. Southerland, W. Youngs, 2017).

Materials Chemistry Applications

The use of N-heterocyclic carbenes in materials chemistry for functionalizing surfaces, polymers, nanoparticles, and discrete clusters indicates the potential of N-(1-cyanocyclopentyl)-3-fluorobenzamide in this field. The review on NHCs in materials chemistry showcases the advancement in developing functional materials, suggesting that similar compounds could be applied in creating innovative materials with specific properties (Christene A Smith, Mina R. Narouz, P. Lummis, I. Singh, A. Nazemi, Chien-Hung Li, C. Crudden, 2019).

Synthetic Chemistry and Catalysis

The application of N-heterocyclic carbenes in catalysis, particularly in the context of cycloaddition reactions, provides insights into the synthetic utility of N-(1-cyanocyclopentyl)-3-fluorobenzamide. Research on the NHC-catalyzed cycloaddition of silyl dienol ethers with α,β-unsaturated acid fluorides demonstrates the role of NHCs in facilitating novel organic transformations, indicating potential synthetic applications for related compounds (S. Ryan, L. Candish, D. Lupton, 2011).

Mechanism of Action

The mechanism of action refers to the specific biochemical interaction through which a substance produces its effect. Unfortunately, the search results do not provide information on the mechanism of action for "N-(1-cyanocyclopentyl)-3-fluorobenzamide" .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Unfortunately, the search results do not provide specific safety and hazard information for "N-(1-cyanocyclopentyl)-3-fluorobenzamide" .

properties

IUPAC Name

N-(1-cyanocyclopentyl)-3-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O/c14-11-5-3-4-10(8-11)12(17)16-13(9-15)6-1-2-7-13/h3-5,8H,1-2,6-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYGBLDPTZZRAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70587550
Record name N-(1-Cyanocyclopentyl)-3-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclopentyl)-3-fluorobenzamide

CAS RN

912770-81-1
Record name N-(1-Cyanocyclopentyl)-3-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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